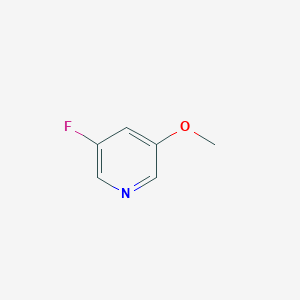

3-Fluoro-5-methoxypyridine

描述

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Synthesis

Pyridine and its derivatives are a cornerstone of modern organic chemistry, finding widespread use in the creation of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnumberanalytics.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif present in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. nih.gov

The significance of pyridine derivatives stems from their versatile chemical properties. The nitrogen atom in the ring imparts basicity and the ability to participate in hydrogen bonding, which are crucial for biological activity. nih.govwikipedia.org Furthermore, the aromatic nature of the pyridine ring allows for a variety of substitution reactions, enabling chemists to fine-tune the properties of the resulting molecules. wikipedia.org This adaptability has made pyridine scaffolds a primary focus in drug design and the synthesis of complex molecular architectures. numberanalytics.comnih.gov

Role of Halogenation (Fluorine) and Alkoxylation (Methoxy) in Modifying Pyridine Reactivity

The strategic placement of substituents like fluorine (halogenation) and a methoxy (B1213986) group (alkoxylation) on the pyridine ring dramatically influences its chemical reactivity and physical properties. cymitquimica.com

Fluorine: The introduction of a fluorine atom, the most electronegative element, has a profound impact. harvard.edu It can significantly alter the electronic properties of the pyridine ring, often enhancing its reactivity in certain chemical transformations. cymitquimica.com In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve a drug's metabolic stability, bioavailability, and binding affinity to its target. harvard.edu For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation.

Methoxy Group: The methoxy group (–OCH3) is an electron-donating group that can influence the electron density of the aromatic ring. rsc.org This can, in turn, affect the molecule's reactivity and its interactions with biological targets. rsc.org The methoxy group can also participate in hydrogen bonding and can be a key factor in determining a molecule's solubility and how it is processed within a biological system. tandfonline.com The presence of a methoxy group can also steer the direction of further chemical modifications on the pyridine ring. rsc.org

Overview of 3-Fluoro-5-methoxypyridine as a Research Subject

This compound has emerged as a valuable research compound due to the combined electronic effects of its fluoro and methoxy substituents. cymitquimica.com It is a heterocyclic organic compound that typically appears as a pale yellow to colorless liquid and is soluble in organic solvents like ethanol (B145695) and dichloromethane. cymitquimica.com The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the pyridine ring creates a unique electronic environment that makes it a versatile intermediate in organic synthesis. cymitquimica.com This compound is particularly of interest in the development of new pharmaceuticals and agrochemicals, where the specific properties imparted by the fluorine and methoxy groups can be leveraged to create more effective and targeted molecules. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1060801-62-8 |

| Molecular Formula | C6H6FNO |

| Molecular Weight | 127.12 g/mol |

| Appearance | Pale yellow to colorless liquid |

| Purity | 95% |

| Storage Temperature | Room Temperature |

This data is compiled from multiple sources. cymitquimica.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRXPWCFOHZWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677244 | |

| Record name | 3-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-62-8 | |

| Record name | 3-Fluoro-5-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 3 Fluoro 5 Methoxypyridine

Strategies for the Direct Introduction of Fluorine

The incorporation of a fluorine atom onto the pyridine (B92270) ring at the 3-position, while a methoxy (B1213986) group is present at the 5-position, can be achieved through several synthetic strategies. These methods leverage different reactive intermediates and reaction conditions to achieve the desired fluorination.

Electrophilic Fluorination Techniques (e.g., Selectfluor)

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center on the aromatic ring. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose due to their stability and relative safety. nih.gov The reaction typically proceeds by the attack of the electron-rich pyridine ring on the electrophilic fluorine of the reagent.

While a direct electrophilic fluorination of 3-methoxypyridine (B1141550) to selectively yield 3-fluoro-5-methoxypyridine is not extensively documented in readily available literature, the general principle has been applied to various pyridine derivatives. For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov The success of such a reaction on 3-methoxypyridine would depend on the nucleophilicity of the pyridine ring and the directing effects of the methoxy group. The reaction conditions, including the choice of solvent and temperature, are crucial for optimizing the yield and regioselectivity. Acetonitrile is often employed as a suitable solvent for reactions involving Selectfluor®. nih.gov

Table 1: Key Features of Electrophilic Fluorination with Selectfluor®

| Feature | Description |

| Fluorinating Agent | Selectfluor® (F-TEDA-BF4) |

| Mechanism | Electrophilic Aromatic Substitution |

| Key Advantage | Use of a stable and relatively safe fluorinating reagent. |

| Potential Challenge | Controlling regioselectivity in substituted pyridines. |

Nucleophilic Aromatic Substitution with Fluoride (B91410) Anion

Nucleophilic aromatic substitution (SNAr) offers a powerful method for introducing a fluorine atom by displacing a suitable leaving group on the pyridine ring with a fluoride anion. This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, a precursor such as 3-chloro-5-methoxypyridine (B183929) or 3-bromo-5-methoxypyridine (B189597) could be subjected to reaction with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).

The reactivity in SNAr reactions on halopyridines is influenced by the position of the leaving group relative to the nitrogen atom and other substituents. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the methoxy group at the 5-position would influence the electron density of the ring and thus the feasibility and rate of the substitution reaction. High temperatures and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often required to facilitate the reaction.

Diazotization-Fluorination Pathways (e.g., Balz-Schiemann reaction adaptations)

The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org This reaction involves the diazotization of an amino group with nitrous acid, followed by the thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, typically tetrafluoroborate (B81430) (BF4⁻). wikipedia.org

For the synthesis of this compound, the starting material would be 5-methoxypyridin-3-amine. The amine is first treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like tetrafluoroboric acid (HBF4), to form the corresponding diazonium tetrafluoroborate salt. Gentle heating of this salt then leads to the release of nitrogen gas and boron trifluoride, with the concomitant formation of the desired this compound. wikipedia.org

A patent for the synthesis of the isomeric compound, 2-methoxy-5-fluoropyridine, describes a similar process starting from 2-methoxy-5-aminopyridine, which is diazotized and then treated with a fluorinating agent like tetrafluoroboric acid. google.com This suggests that an analogous adaptation of the Balz-Schiemann reaction is a viable pathway for the synthesis of this compound.

Table 2: Comparison of Fluorine Introduction Strategies

| Method | Starting Material Example | Reagents | Key Intermediate |

| Electrophilic Fluorination | 3-Methoxypyridine | Selectfluor® | - |

| Nucleophilic Aromatic Substitution | 3-Chloro-5-methoxypyridine | KF, CsF | Meisenheimer complex |

| Diazotization-Fluorination | 5-Methoxypyridin-3-amine | NaNO₂, HBF₄ | Diazonium salt |

Methodologies for Methoxy Group Introduction

An alternative synthetic approach to this compound involves the introduction of the methoxy group onto a pre-existing fluorinated pyridine ring. This can be accomplished through nucleophilic aromatic substitution or etherification reactions.

Nucleophilic Aromatic Substitution with Methoxide (B1231860)

Similar to the introduction of fluorine via SNAr, the methoxy group can be introduced by reacting a suitable 3-fluoro-5-halopyridine (e.g., 3-fluoro-5-bromopyridine or 3-fluoro-5-chloropyridine) with a methoxide source, such as sodium methoxide (NaOMe). The reaction involves the attack of the nucleophilic methoxide ion on the carbon atom bearing the leaving group, leading to the formation of this compound.

The synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine (B18299) and sodium methoxide in DMF has been reported, demonstrating the feasibility of this type of transformation on the pyridine ring. chemicalbook.com A similar reaction on a 3-fluoro-5-halopyridine would be expected to proceed, with the outcome influenced by the relative lability of the halogen leaving groups.

Table 3: Nucleophilic Aromatic Substitution for Methoxy Group Introduction

| Substrate Example | Nucleophile | Solvent | Product |

| 3,5-Dibromopyridine | Sodium methoxide | DMF | 3-Bromo-5-methoxypyridine chemicalbook.com |

| 3-Fluoro-5-bromopyridine | Sodium methoxide | - | This compound |

Etherification Reactions

Etherification provides another route for the introduction of the methoxy group, typically starting from a hydroxyl-substituted precursor. In this case, 3-fluoro-5-hydroxypyridine (B140042) would be the key intermediate. The hydroxyl group can be deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in a Williamson ether synthesis.

The feasibility of this approach is dependent on the availability of 3-fluoro-5-hydroxypyridine. The reaction conditions would need to be carefully controlled to avoid side reactions, but this method offers a classic and often high-yielding approach to the formation of aryl ethers.

Multi-step Synthesis Strategies

Multi-step synthesis provides a classical and often highly controllable route to specifically substituted pyridines. These strategies typically involve the sequential introduction of the desired functional groups onto a pyridine scaffold or the construction of the pyridine ring from appropriately substituted building blocks.

A common and well-established approach to synthesizing this compound involves the sequential introduction of the halogen and methoxy groups onto a pyridine ring. This can be achieved through a series of electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The order of introduction of the substituents is crucial and depends on the directing effects of the groups already present on the ring.

One plausible pathway begins with a di-halogenated pyridine, such as 3,5-dibromopyridine. One of the bromine atoms can be selectively replaced by a methoxy group through a nucleophilic aromatic substitution reaction. For instance, treatment of 3,5-dibromopyridine with sodium methoxide in a suitable solvent like methanol (B129727) or DMF at elevated temperatures can yield 3-bromo-5-methoxypyridine chemicalbook.com. The remaining bromine atom can then be subjected to a halogen exchange reaction to introduce fluorine, although this can be challenging.

Alternatively, a more common approach involves the introduction of the fluorine atom first, followed by the introduction of other functionalities. A patent describes a method for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, which highlights a relevant sequence of reactions. This process starts with the diazotization of an aminopyridine, followed by a fluorination reaction, and subsequent bromination google.com. A similar strategy could be envisioned for the synthesis of this compound, potentially starting from a suitably substituted aminopyridine.

The table below summarizes a representative reaction for the synthesis of a key intermediate via sequential halogenation and methoxylation.

| Starting Material | Reagents | Product | Yield | Reference |

| 3,5-Dibromopyridine | 1. Sodium methoxide, DMF | 3-Bromo-5-methoxypyridine | 62% | chemicalbook.com |

| 2. (Not specified for fluorination) |

An alternative to the functionalization of a pre-formed pyridine ring is the construction of the pyridine ring itself from acyclic precursors that already contain the desired fluorine and methoxy functionalities. This approach, often referred to as de novo pyridine synthesis, can offer excellent control over the substitution pattern.

Various classical methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis, can be adapted for this purpose. The key is the selection of appropriate acyclic building blocks. For this compound, this would likely involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an enamine or ammonia, where one of the precursors contains a fluorine atom and another incorporates a methoxy group at the appropriate positions.

Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer powerful tools for the synthesis of substituted pyridines, often with high efficiency and regioselectivity. These approaches include transition metal-catalyzed cross-coupling reactions and C-H activation strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the formation of carbon-carbon bonds. In the context of this compound synthesis, this could involve the coupling of a 3-fluoro-5-halopyridine with a suitable organoboron reagent. For example, if 3-bromo-5-fluoropyridine (B183902) were available, a palladium catalyst could be used to introduce a variety of substituents at the 3-position.

More relevant to the introduction of the methoxy group is the palladium-catalyzed C-O cross-coupling reaction. A 3-bromo-5-fluoropyridine could potentially be coupled with methanol or a methoxide source in the presence of a suitable palladium catalyst and ligand to form this compound. Palladium-catalyzed methoxylation of aromatic chlorides has been demonstrated using borate (B1201080) salts as the methoxy source nih.gov.

The following table provides an example of a palladium-catalyzed Suzuki-Miyaura reaction on a polysubstituted pyridine, illustrating the utility of this methodology.

| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 5-bromo-6-chloropyridin-3-yl fluorosulfate | methylphenylboronic acid | Pd-PEPPSI-IPr | 2-chloro-3-phenyl-5-(p-tolyl)pyridine | 91% | nih.gov |

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles. This approach avoids the need for pre-functionalization of the starting material, such as halogenation. For the synthesis of this compound, one could envision starting with 3-fluoropyridine (B146971) and selectively introducing a methoxy group at the 5-position via a C-H activation/methoxylation sequence.

While a direct example for the C-H methoxylation of 3-fluoropyridine at the 5-position is not explicitly reported, research in the field of C-H activation of pyridines is rapidly advancing eurekaselect.com. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. This demonstrates the feasibility of catalytic C-H functionalization on fluorine-containing pyridine precursors. Challenges in C-H activation of pyridines include the inherent low reactivity of certain C-H bonds and the potential for catalyst inhibition by the pyridine nitrogen.

The table below presents a relevant example of a rhodium-catalyzed C-H activation for the synthesis of a substituted pyridine.

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | Reference |

| Phenoxypyrimidine | Diazo ester | Rh(III) catalyst | ortho-alkylated phenoxypyrimidine | High | nih.gov |

The control of regioselectivity is paramount in the synthesis of specifically substituted pyridines like this compound. Several strategies have been developed to achieve high regioselectivity in both ring-forming and ring-functionalization reactions.

The use of pre-functionalized building blocks with well-defined substitution patterns is a key strategy for ensuring regiocontrol. For instance, the synthesis of 2,3,5-trisubstituted pyridines can be achieved with high regioselectivity starting from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine acs.orgacs.org. This versatile building block allows for sequential and regioselective derivatization at the 2, 3, and 5-positions. A similar building block approach could be designed for the synthesis of this compound.

Furthermore, directed metalation strategies can provide excellent regiocontrol in the functionalization of pyridine rings. A directing group on the pyridine ring can guide a metalating agent (e.g., an organolithium reagent) to an adjacent position, which can then be trapped with an electrophile. While not a catalytic approach in the strictest sense, it is a powerful tool for regioselective synthesis.

The following table highlights a method for the regioselective synthesis of polysubstituted pyridines.

| Starting Material | Key Strategy | Products | Reference |

| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | Sequential nucleophilic substitution | Variety of 2,3,5-trisubstituted pyridines | acs.orgacs.org |

| 3-Chloropyridines | 3,4-pyridyne intermediates | Polyfunctional 2,3,4-substituted pyridines | nih.gov |

Green Chemistry Considerations in Synthesis

The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize safer reagents. nih.gov For every kilogram of fine chemical and pharmaceutical products, it is estimated that 5 to 100 times that amount of chemical waste is generated, highlighting the inefficiency of many traditional synthetic processes. nih.gov Therefore, designing more sustainable pathways is a critical goal in modern organic synthesis. Key considerations for the synthesis of this compound include atom economy, the use of catalytic reagents, and the choice of solvents and reaction conditions.

A central concept in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste. researchgate.net In contrast, classical reactions like substitutions and eliminations often have poor atom economy because they generate stoichiometric byproducts that are discarded. nih.gov When evaluating synthetic routes to this compound, prioritizing pathways that maximize the incorporation of starting materials into the final structure is a primary green consideration.

The introduction of the fluorine atom onto the pyridine ring is a critical step that can be addressed through greener catalytic methods. Traditional fluorination methods often rely on harsh, stoichiometric reagents. However, modern approaches increasingly use transition-metal catalysts to achieve C-H functionalization, which is highly atom-economical. For instance, palladium-catalyzed C-H fluorination of pyridine derivatives has been demonstrated using electrophilic fluorinating reagents. nih.govresearchgate.net This approach avoids the need to pre-functionalize the substrate (e.g., with a halogen or organometallic group), thus shortening the synthetic sequence and reducing waste. Silver-catalyzed fluorination of aryl stannane (B1208499) derivatives presents another catalytic option that can operate under mild conditions. mdpi.com Applying such catalytic strategies to a suitable precursor could provide a more sustainable route to this compound compared to classical methods like the Balz-Schiemann reaction, which involves diazotization of an amine and subsequent thermal decomposition, a process with lower atom economy and potential safety concerns.

Further green improvements can be realized through the careful selection of solvents and energy sources. Many organic reactions utilize volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. Additionally, the use of microwave irradiation as an energy source can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com For example, microwave-assisted multicomponent reactions have been shown to be an efficient and green method for synthesizing other substituted pyridine derivatives. mdpi.com Adopting such technologies for the synthesis of this compound could lead to more energy-efficient and scalable processes.

By integrating principles such as maximizing atom economy, employing catalytic systems for key transformations like fluorination, and utilizing greener solvents and energy sources, the environmental footprint of synthesizing this compound can be significantly reduced.

Table of Comparison: Synthetic Approaches

| Feature | Traditional Method (e.g., Balz-Schiemann) | Greener Catalytic Method |

| Principle | Diazotization of an aminopyridine followed by fluorination. | Direct C-H fluorination using a metal catalyst. nih.govmdpi.com |

| Atom Economy | Lower, due to stoichiometric byproducts (e.g., N₂, BF₃). | Higher, as it avoids pre-functionalization steps. primescholars.com |

| Reagents | Often requires stoichiometric, hazardous reagents (e.g., nitrites, fluoroboric acid). | Uses catalytic amounts of transition metals (e.g., Pd, Ag) and a fluorinating agent. researchgate.net |

| Waste | Generates significant inorganic and gaseous waste. | Reduces stoichiometric waste products. nih.gov |

| Energy/Conditions | May require multiple steps with heating and isolation of intermediates. | Can potentially be performed under milder conditions, with microwave assistance possible. mdpi.com |

Advanced Reactivity and Transformation Studies of 3 Fluoro 5 Methoxypyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a cornerstone of its functionalization. The inherent electron deficiency of the pyridine nucleus, augmented by the presence of a fluorine atom, renders 3-fluoro-5-methoxypyridine susceptible to attack by various nucleophiles.

Influence of Fluorine and Methoxy (B1213986) Groups on Reactivity

The fluorine atom at the 3-position significantly activates the pyridine ring towards nucleophilic attack. As a highly electronegative element, fluorine enhances the electrophilicity of the carbon atoms in the ring, particularly at the ortho and para positions. Generally, in nucleophilic aromatic substitution reactions, fluorides are excellent leaving groups, often exhibiting higher reactivity than other halogens. This increased reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.

Regioselectivity in Substitution Reactions

The regiochemical outcome of nucleophilic substitution on this compound is a result of the combined directing effects of the substituents and the pyridine nitrogen. The pyridine nitrogen strongly activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack. The fluorine atom at C3 further activates the adjacent C2 and C4 positions. The methoxy group at C5, being an ortho, para-director for electrophilic substitution, has a less pronounced effect on the regioselectivity of nucleophilic attack.

In 3,5-disubstituted pyridines, the interplay of electronic effects determines the preferred site of substitution. For this compound, nucleophilic attack is anticipated to occur preferentially at the positions most activated by the pyridine nitrogen and the fluorine atom.

| Nucleophile | Position of Substitution | Product | Reference |

| Secondary Amine (e.g., Morpholine) | C2 or C6 (ortho to Nitrogen) | 2-Morpholino-3-fluoro-5-methoxypyridine or 6-Morpholino-3-fluoro-5-methoxypyridine | General Reactivity |

| Alkoxide (e.g., Sodium Methoxide) | C2 or C6 (ortho to Nitrogen) | 2,5-Dimethoxy-3-fluoropyridine or 2,3-Difluoro-5-methoxypyridine (from displacement of F) | General Reactivity |

Note: The table represents expected reactivity based on general principles of SNAr on substituted pyridines, as specific experimental data on this compound was not available in the searched literature.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density and by protonation or coordination with Lewis acids under typical EAS conditions.

The presence of the strongly electron-withdrawing fluorine atom at the 3-position further deactivates the ring, making electrophilic substitution on this compound particularly difficult. However, the methoxy group at the 5-position is an activating group and a powerful ortho, para-director. In principle, this could direct incoming electrophiles to the C2, C4, and C6 positions. The methoxy group's activating effect may counteract the deactivating effects of the nitrogen and fluorine to some extent, potentially enabling electrophilic substitution under forcing conditions.

Despite the theoretical directing influence of the methoxy group, there is a lack of specific documented examples of successful electrophilic aromatic substitution reactions, such as halogenation or nitration, on this compound in the reviewed literature. This suggests that the combined deactivating effects of the pyridine nitrogen and the fluorine atom are significant, making the substrate highly unreactive towards common electrophiles.

Metal-mediated and Catalytic Functionalizations

Modern synthetic methods involving metal-mediated and catalytic processes provide powerful tools for the functionalization of heteroaromatic compounds, often overcoming the limitations of classical substitution reactions.

C-H Functionalization and Directed C-H Activation

Directed C-H activation, particularly through directed ortho-metalation (DoM), is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this approach, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to an adjacent C-H bond. Both methoxy and fluoro groups can act as DMGs, although the methoxy group is generally considered a stronger director.

For this compound, the methoxy group at the 5-position would be expected to direct lithiation to the C4 and C6 positions. The fluorine atom at the 3-position could also direct lithiation to the C2 and C4 positions. The ultimate regioselectivity would depend on the specific reaction conditions, including the base and solvent used. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

| Reaction Type | Directing Group | Position of Functionalization | Electrophile | Product |

| Directed ortho-Metalation | Methoxy (at C5) | C4 or C6 | General (E+) | 4-E-3-fluoro-5-methoxypyridine or 6-E-3-fluoro-5-methoxypyridine |

| Directed ortho-Metalation | Fluoro (at C3) | C2 or C4 | General (E+) | 2-E-3-fluoro-5-methoxypyridine or 4-E-3-fluoro-5-methoxypyridine |

Note: This table illustrates the potential outcomes of directed C-H activation based on the known directing effects of methoxy and fluoro groups on pyridine rings.

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, this compound would typically first be converted to a derivative bearing a suitable leaving group, such as a bromine or iodine atom, at one of the ring positions. For instance, a hypothetical 2-bromo-5-fluoro-3-methoxypyridine or 4-bromo-3-fluoro-5-methoxypyridine could serve as a substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples an organoboron reagent with an organic halide. A bromo-substituted derivative of this compound could be coupled with a variety of aryl- or vinylboronic acids or esters to form new C-C bonds.

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. This would be a key method for introducing amino groups onto the this compound scaffold.

Ullmann Condensation (C-O Bond Formation): This copper-catalyzed reaction can be used to form aryl ethers. While the fluorine atom in this compound could potentially be displaced under Ullmann conditions, it is more common to use an aryl halide as the coupling partner.

| Coupling Reaction | Substrate (Hypothetical) | Coupling Partner | Product Type | Catalyst System |

| Suzuki-Miyaura | 2-Bromo-5-fluoro-3-methoxypyridine | Arylboronic acid | 2-Aryl-5-fluoro-3-methoxypyridine | Pd catalyst (e.g., Pd(PPh3)4) + Base |

| Buchwald-Hartwig | 4-Bromo-3-fluoro-5-methoxypyridine | Primary/Secondary Amine | 4-Amino-3-fluoro-5-methoxypyridine | Pd catalyst + Ligand + Base |

| Ullmann Condensation | 2-Iodo-3-fluoro-5-methoxypyridine | Alcohol/Phenol | 2-Alkoxy/Aryloxy-3-fluoro-5-methoxypyridine | Cu catalyst + Base |

Note: This table provides illustrative examples of potential cross-coupling reactions using hypothetical halo-derivatives of this compound, as direct experimental data on the target compound was limited.

Derivatization Strategies for Complex Molecule Construction

The strategic derivatization of this compound is a key aspect of its utility in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both a fluorine atom and a methoxy group on the pyridine ring provides a unique electronic and steric environment, influencing the regioselectivity of various chemical transformations. Researchers have employed several strategies to functionalize this scaffold, including directed ortho-metalation and palladium-catalyzed cross-coupling reactions, to construct elaborate molecular architectures.

One prominent strategy involves the directed ortho-metalation (DoM) of the pyridine ring. In this approach, a strong base, typically an organolithium reagent, is used to deprotonate a position ortho to a directing metalation group (DMG). The methoxy group at the 5-position and the fluorine at the 3-position can both influence the regioselectivity of this lithiation. The resulting lithiated intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. For instance, treatment of a 3-fluoropyridine (B146971) derivative with an alkyllithium compound can generate a 3-fluoro-5-lithiopyridine, which can subsequently react with electrophiles like carbon dioxide to yield the corresponding carboxylic acid. This method provides a powerful tool for introducing substituents at specific positions, enabling the construction of polysubstituted pyridines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, represent another cornerstone for the derivatization of this compound. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively. For these transformations to be successful, a leaving group, typically a halide, is often required on the pyridine ring. Therefore, a common synthetic route involves the initial bromination or iodination of the this compound scaffold to create a suitable handle for cross-coupling.

The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This reaction typically involves the coupling of an organoboron reagent with the halogenated pyridine derivative in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst is crucial for achieving high yields and functional group tolerance. Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the halogenated pyridine with a primary or secondary amine, a reaction of significant importance in the synthesis of many biologically active compounds. The development of sophisticated phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a diverse array of amines under relatively mild conditions.

The strategic application of these derivatization techniques allows for the stepwise and controlled construction of complex molecules from the this compound core. The ability to selectively introduce various substituents at different positions on the pyridine ring is essential for fine-tuning the physicochemical and biological properties of the final products, making this compound a valuable building block in modern organic synthesis.

| Reagent 1 | Reagent 2 | Reagent 3 | Reagent 4 | Product | Reaction Type |

| 3-Fluoropyridine derivative | Alkyllithium (e.g., n-butyllithium) | Carbon Dioxide (CO2) | - | 3-Fluoro-5-pyridinecarboxylic acid derivative | Directed ortho-metalation |

| Halogenated this compound | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4) | Base (e.g., K2CO3) | Aryl-substituted this compound | Suzuki-Miyaura Coupling |

| Halogenated this compound | Primary or secondary amine | Palladium catalyst (e.g., Pd2(dba)3) | Phosphine ligand (e.g., XPhos) & Base (e.g., NaOtBu) | Amino-substituted this compound | Buchwald-Hartwig Amination |

Computational and Theoretical Investigations of 3 Fluoro 5 Methoxypyridine

Quantum Chemical Calculations (DFT, HF)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are fundamental to predicting the molecular properties of 3-Fluoro-5-methoxypyridine. These calculations provide a detailed picture of the molecule's electronic structure and reactivity. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational efficiency in studying substituted pyridine (B92270) systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For substituted pyridines, the HOMO is often distributed over the pyridine ring and the electron-donating methoxy (B1213986) group, while the LUMO is typically localized on the electron-deficient pyridine ring. The presence of the electronegative fluorine atom and the electron-donating methoxy group at the meta-positions influences the energies of these orbitals. Theoretical calculations predict the specific energy values and the resulting gap, which helps in understanding the molecule's electronic transitions and its potential as an electron donor or acceptor. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity.

Table 1: Predicted Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Theoretical values are typically calculated using methods like DFT/B3LYP with a suitable basis set.

Molecular Electrostatic Potential (MEP) analysis is a vital tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

For this compound, the MEP map would likely show the most negative potential (indicated by red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, highlighting these as the primary sites for electrophilic attack. The fluorine atom, being highly electronegative, also contributes to a negative potential region. Conversely, regions of positive potential (indicated by blue) are expected around the hydrogen atoms, marking them as sites susceptible to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape.

The stability of this compound is determined by its optimized geometric structure. Computational methods are used to find the lowest energy conformation of the molecule. The orientation of the methoxy group relative to the pyridine ring is a key conformational feature. Theoretical calculations can determine the rotational barriers and the most stable arrangement, which is typically a planar or near-planar structure to maximize conjugation. The stability of different conformers is compared based on their calculated total energies.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the electronic chemical potential, approximately -(EHOMO + ELUMO)/2), it quantifies the electron-accepting capability.

These descriptors help in systematically understanding the chemical behavior and reactivity of this compound in various chemical reactions.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

Spectroscopic Property Predictions

Computational methods are also employed to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. These theoretical spectra are invaluable for the interpretation and assignment of experimental data.

Theoretical calculations of vibrational frequencies are typically performed using DFT methods. The calculated frequencies correspond to the different vibrational modes of the molecule. These modes include stretching, bending, and torsional motions of the atoms.

For this compound, characteristic vibrational modes would include:

C-H stretching vibrations of the pyridine ring and the methoxy group.

Ring stretching and breathing modes of the pyridine core.

C-F stretching and bending vibrations.

C-O-C stretching and bending vibrations associated with the methoxy group.

The calculated IR intensities and Raman activities help in predicting the appearance of the experimental spectra. A comparison between the computed and experimental spectra allows for a detailed and accurate assignment of the observed vibrational bands.

Table 3: Selected Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| Pyridine Ring C-H Stretch | Data not available |

| Methoxy C-H Stretch | Data not available |

| C-F Stretch | Data not available |

| Pyridine Ring Breathing | Data not available |

Predicted NMR Chemical Shifts (¹H, ¹³C, ¹⁹F NMR)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. For fluorinated aromatic compounds like this compound, Density Functional Theory (DFT) is a commonly employed method.

Methodology: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within DFT. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set. For instance, the B3LYP functional with a 6-31+G(d,p) basis set is often recommended for rapid and reasonably accurate predictions of ¹⁹F chemical shifts in fluorinated aromatic compounds. nih.gov For improved accuracy, larger basis sets such as 6-311+G(2d,p) can be utilized. nih.gov

Systematic errors in computational results are often corrected by linear scaling methods, where calculated isotropic shielding constants for a set of known molecules are correlated with their experimental chemical shifts. nih.gov The inclusion of solvent effects, often through continuum models like the Solvation Model based on Density (SMD), can also refine the accuracy of the predicted chemical shifts. nih.gov

Expected Chemical Shifts for this compound: Without specific calculations, we can still anticipate the general regions for the NMR signals of this compound based on analogous structures.

¹H NMR: The aromatic protons would appear in the aromatic region of the spectrum. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring, along with the electron-donating effect of the methoxy group, would influence their specific shifts. The methoxy group protons would appear as a singlet in the upfield region, typically around 3.8-4.0 ppm.

¹³C NMR: The carbon atoms of the pyridine ring would have shifts influenced by the attached substituents. The carbon atom bonded to the fluorine would show a large C-F coupling constant.

¹⁹F NMR: The ¹⁹F chemical shift is particularly sensitive to the electronic environment. For fluorinated pyridine derivatives, the shifts can vary significantly depending on the position of the fluorine and other substituents on the ring.

To provide a concrete, albeit hypothetical, illustration of what predicted NMR data would look like, the following table is generated based on typical ranges and computational prediction methodologies.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H-2 | 7.8 - 8.2 |

| H-4 | 6.9 - 7.3 |

| H-6 | 8.0 - 8.4 |

| OCH₃ | 3.8 - 4.1 |

| ¹³C NMR | |

| C-2 | 140 - 145 |

| C-3 (C-F) | 155 - 165 (¹JCF ≈ 240-260 Hz) |

| C-4 | 110 - 115 |

| C-5 (C-O) | 150 - 160 |

| C-6 | 135 - 140 |

| OCH₃ | 55 - 60 |

| ¹⁹F NMR | |

| F-3 | -120 to -140 |

Note: These are estimated values and actual experimental or more precise computational results may vary.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions with their environment. For a molecule like this compound, MD simulations can provide insights into its intermolecular interactions, which are crucial for understanding its physical properties and behavior in different phases.

Key Intermolecular Interactions: The structure of this compound allows for several types of intermolecular interactions:

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents (like water) or other suitable donor molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine, nitrogen, and oxygen atoms. These permanent dipoles lead to dipole-dipole interactions, influencing the packing of molecules in the solid state and their behavior in solution.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic rings. These interactions are important in the formation of molecular aggregates and in the binding to biological targets.

Halogen Bonding: The fluorine atom, under certain circumstances, can participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophile.

Simulation Findings from Related Systems: While specific MD simulation studies on this compound are scarce, studies on other substituted pyridine derivatives reveal important insights. For example, MD simulations of substituted pyridines as inhibitors of enzymes have shown that electrostatic interactions are often a major driving force for binding. nih.gov These studies also highlight the importance of specific hydrogen bonds and hydrophobic interactions with protein residues. nih.govtandfonline.com Simulations of pyridine combustion have also been used to explore reaction mechanisms at an atomic level. ucl.ac.uk

In the context of this compound, MD simulations could be used to:

Analyze its solvation structure in different solvents.

Predict its behavior at interfaces.

Investigate its potential to form complexes with other molecules.

Understand the conformational flexibility of the methoxy group.

These computational approaches, while not yet extensively applied to this compound specifically, provide a robust framework for understanding its chemical and physical properties at a molecular level.

Applications and Research Utility of 3 Fluoro 5 Methoxypyridine Scaffold

Role as a Key Intermediate in Organic Synthesis

The 3-fluoro-5-methoxypyridine framework serves as a crucial intermediate in the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it an essential building block for constructing sophisticated molecular architectures. chemimpex.com The fluorine and methoxy (B1213986) groups influence the reactivity of the pyridine (B92270) ring, directing subsequent chemical transformations to specific positions. cymitquimica.com

This scaffold is particularly useful in various cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. nbinno.comnih.govmdpi-res.com Researchers have successfully employed derivatives of this compound in palladium-catalyzed reactions like the Hiyama and Sonogoshira couplings. acs.orgresearchgate.netnih.gov For instance, 3-bromo-5-methoxypyridine (B189597) has been used as a precursor in Sonogoshira cross-coupling reactions to synthesize compounds targeting metabotropic glutamate receptors. nih.gov The reactivity of fluoropyridines in nickel-catalyzed cross-coupling reactions with Grignard reagents has also been demonstrated, expanding the toolkit for synthetic chemists. nih.gov

The compound's structure allows chemists to introduce a wide range of functional groups, leading to the creation of diverse libraries of compounds for further investigation in drug discovery and materials science. nbinno.com

| Reaction Type | Description | Example Application | Reference |

|---|---|---|---|

| Sonogoshira Cross-Coupling | A palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. | Synthesis of 2-(2-(5-methoxypyridin-3-yl)ethynyl)pyridine (M-PEPy) from 3-bromo-5-methoxypyridine. | nih.gov |

| Hiyama Cross-Coupling | A palladium-catalyzed cross-coupling of organosilanes with organic halides, useful for forming carbon-carbon bonds. | Coupling of methoxy- and fluoropyridyltrimethylsilanes with various (het)aryl halides. | acs.org |

| Nickel-Catalyzed Cross-Coupling | Coupling of fluoroazines (including fluoropyridines) with aryl Grignard reagents. | Formation of aryl-pyridine bonds. | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on the aromatic ring by a nucleophile, facilitated by electron-withdrawing groups. | General synthesis of substituted pyridine derivatives. | mdpi.com |

Medicinal Chemistry Research

The this compound scaffold is of significant interest in medicinal chemistry due to the favorable properties conferred by its substituents. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. nbinno.comnbinno.commdpi.com The methoxy group can also influence biological activity and molecular interactions. cymitquimica.com This combination makes the scaffold a valuable starting point for the development of novel therapeutic agents. cymitquimica.com

The pyridine ring is considered a "privileged scaffold" in drug design, as it is present in numerous natural products and FDA-approved drugs. mdpi.com The this compound variant offers specific advantages for creating new drug candidates. Its structure serves as a rigid core upon which various functional groups can be appended to optimize interactions with biological targets such as enzymes and receptors. biorxiv.orgrsc.org

The unique electronic properties of this scaffold can be fine-tuned through chemical modifications to achieve desired pharmacological profiles. nbinno.com Its use allows for the development of molecules with improved efficacy and better pharmacokinetic properties. chemimpex.com Fused heterocyclic systems based on pyridine, such as furo[3,2-b]pyridines, have been identified as scaffolds for potent and highly selective kinase inhibitors, demonstrating the utility of the core pyridine structure in generating targeted therapies. nih.gov

| Property | Contribution of the Scaffold | Reference |

|---|---|---|

| Metabolic Stability | The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life. | nbinno.comnbinno.com |

| Binding Affinity | Fluorine's electronegativity can alter the electronic distribution of the molecule, leading to stronger interactions with target proteins. | nbinno.com |

| Lipophilicity & Solubility | The fluorine and methoxy groups modulate the molecule's lipophilicity, affecting its ability to cross cell membranes and its overall solubility. | cymitquimica.comnbinno.com |

| Molecular Conformation | The substituents can influence the preferred conformation of the molecule, which is critical for precise binding to a biological target. | mdpi.com |

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that systematically explores how modifications to a molecule's structure affect its biological activity. nih.govdrugdesign.org For derivatives of this compound, SAR studies are essential to guide the optimization of lead compounds. By synthesizing and testing a series of analogs with varied substituents on the pyridine ring, medicinal chemists can identify the key structural features required for potency and selectivity. nih.gov

For example, studies on related 2-aminopyridine inhibitors of the ALK2 kinase revealed that substitutions at different positions on the pyridine ring dramatically influenced potency and selectivity against related receptors. acs.org Similarly, in the development of kinase inhibitors, the placement of substituents on a core scaffold is crucial; SAR studies on pyridopyrimidines showed that adding a 3,5-dimethoxy analog could significantly improve potency. drugdesign.org These examples underscore the importance of SAR in rationally designing new molecules based on the this compound scaffold to achieve optimal therapeutic effects.

The this compound scaffold is a versatile starting point for the design and synthesis of a wide range of biologically active molecules. chemimpex.com Its derivatives have been investigated for various therapeutic targets. For instance, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K and mTOR, two key kinases in cancer cell signaling pathways. mdpi.com

Furthermore, a close analog, 3-bromo-5-methoxypyridine, serves as a key intermediate in the synthesis of M-PEPy, a ligand that targets the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov This receptor is implicated in numerous neurological and psychiatric disorders, making it an important target for drug development. The successful synthesis of such targeted molecules highlights the utility of the this compound core in constructing compounds with specific and potent biological activities. mdpi.comnih.gov

| Therapeutic Target Class | Specific Target Example | Relevance | Reference |

|---|---|---|---|

| Kinases | PI3K/mTOR, ALK2 | Cancer, Fibrodysplasia Ossificans Progressiva | acs.orgmdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Metabotropic Glutamate Receptor 5 (mGluR5) | Neurological and psychiatric disorders | nih.gov |

| Ion Channels | Voltage-gated K+ channels | Neurological disorders (e.g., demyelination) | biorxiv.org |

| Dopamine Transporter (DAT) | DAT | Treatment of cocaine use disorders | nih.gov |

A significant application of the this compound scaffold is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization of biological processes in vivo. researchgate.net Tracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (¹¹C), are essential for this technology. nih.gov

The this compound core is well-suited for creating PET tracers. The fluorine atom can be substituted with ¹⁸F, or the methoxy group's methyl carbon can be replaced with ¹¹C. A notable example is the synthesis of [¹¹C]M-PEPy, a PET radioligand for imaging mGluR5 receptors in the brain, which starts from 3-bromo-5-methoxypyridine. nih.gov Additionally, the related compound [¹⁸F]5-methyl-3-fluoro-4-aminopyridine has been developed as a promising PET tracer for imaging voltage-gated potassium channels to study demyelination. biorxiv.org The development of such agents is crucial for diagnosing diseases and understanding the in vivo effects of new drugs. nih.gov

Agrochemical Research and Development

In addition to pharmaceuticals, the this compound scaffold is relevant to the agrochemical industry. Pyridine-based compounds constitute a major class of modern pesticides, known for their high efficiency and lower toxicity compared to older generations of chemicals. agropages.com The inclusion of fluorine and trifluoromethyl groups in pesticide molecules is a common strategy to enhance their biological activity and stability. nih.govjst.go.jpresearchgate.net

Fluorinated pyridine derivatives are used as key intermediates in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides. cymitquimica.comchemimpex.com The specific electronic properties imparted by the fluorine and methoxy substituents can lead to products with improved crop protection capabilities and better environmental profiles. chemimpex.comagropages.com For example, 2-chloro-5-(trifluoromethyl)pyridine, a related structure, is a key intermediate for herbicides like fluazifop-butyl. nih.gov The principles guiding the design of these molecules are similar to those in pharmaceuticals, where the pyridine core provides a stable and versatile platform for chemical modification to achieve a desired biological effect. nih.govjst.go.jp

Insufficient Information Found for Material Science Applications of this compound

Following a comprehensive search of available scientific literature and research databases, it has been determined that there is a lack of specific, detailed information regarding the material science applications of the chemical compound this compound. While the search yielded general information about the utility of fluorinated pyridine scaffolds in materials science, concrete research findings, data tables, and in-depth studies pertaining directly to this compound are not presently available in the public domain.

The broader class of fluorinated pyridine derivatives has been noted for its potential in the development of advanced materials. The introduction of fluorine into organic molecules can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. These attributes make such compounds, in principle, suitable candidates for incorporation into polymers, coatings, and organic electronic materials. For instance, research on related compounds like perfluoropyridine has demonstrated their utility in creating fluoropolymers with high thermal stability and hydrophobicity.

Furthermore, pyridine-containing compounds are explored for their potential in creating organic materials with unique photoelectric properties. The nitrogen atom in the pyridine ring can influence the electronic behavior of a material, making it a point of interest for applications in organic semiconductors and liquid crystals. The presence of a methoxy group, as in this compound, can further modify the electronic and solubility properties of the resulting materials.

A study on the synthesis and copolymerization of structurally related fluoro, methoxy ring-disubstituted octyl phenylcyanoacrylates indicates a potential application for similar building blocks in the creation of functional polymers. This suggests that this compound could theoretically be utilized as a monomer or a modifying agent in polymer synthesis.

Despite these promising indications from related research, the investigation did not uncover any specific studies that have synthesized, characterized, and reported on the material properties of polymers or other materials directly incorporating the this compound scaffold. Consequently, the creation of a detailed article with specific research findings and data tables on the material science applications of this compound is not feasible at this time. Further research and publication in this specific area are required to provide the necessary data to fulfill such a request.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The demand for fluorinated pyridine (B92270) derivatives in pharmaceuticals and agrochemicals necessitates the development of efficient and environmentally benign synthetic methods. nih.gov Future research is increasingly focused on "green chemistry" approaches to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key emerging trends include:

C-H Functionalization: Direct C-H activation and fluorination of pyridine precursors represent a highly atom-economical approach. nih.govacs.org Research into late-stage fluorination, potentially using milder and more selective fluorinating agents, could streamline the synthesis of 3-Fluoro-5-methoxypyridine and its analogs, eliminating the need for pre-functionalized starting materials. acs.org

Photoredox and Electrocatalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. acs.org Developing a photoredox-based strategy for the synthesis of 3-fluoropyridines, perhaps by coupling simpler ketone derivatives, could provide a sustainable alternative to traditional methods. acs.org

Flow Chemistry: Continuous flow processing allows for enhanced reaction control, improved safety, and easier scalability. beilstein-journals.org Adapting existing multi-step syntheses of substituted pyridines into a continuous flow process could significantly improve yield and reduce production costs, as has been demonstrated for other pharmaceutical intermediates. vcu.edu

Bio-derived Feedstocks: Linking the synthesis of fluorinated compounds to bio-derived materials is a growing area of interest. Exploring pathways from platform chemicals like furfural could open new, more sustainable avenues for producing pyridine scaffolds. researchgate.net

These strategies aim to create more direct, safer, and resource-efficient routes to this compound, making this valuable compound more accessible for widespread application.

Exploration of New Catalytic Transformations

The unique electronic profile of this compound—influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group—makes it an intriguing substrate for various catalytic transformations. Future research will likely focus on leveraging this reactivity for the synthesis of complex molecules.

Promising areas of investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: As a substituted pyridine, this compound is a prime candidate for widely used palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. pipzine-chem.commdpi.com Research will focus on activating the C-H bonds adjacent to the nitrogen or utilizing the existing substituents to direct the introduction of new functional groups, thereby creating complex biaryl or amine structures. The use of advanced catalysts, such as those embedded in porous polymers, may offer enhanced efficiency and recyclability. rsc.org

Rhodium-Catalyzed Annulations: Rh(III)-catalyzed C-H activation has proven effective for the one-step synthesis of multi-substituted 3-fluoropyridines from simpler precursors. nih.gov Exploring the direct C-H functionalization of this compound itself through rhodium catalysis could enable the construction of fused-ring systems and other complex heterocyclic scaffolds.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, particularly when activated by the ring nitrogen. acs.orgmdpi.com Investigating the reactivity of the C-F bond in this compound towards various nucleophiles (O, N, S-based) under mild conditions will expand its utility as an intermediate for late-stage functionalization. acs.org

The table below summarizes potential catalytic transformations involving this compound.

| Catalytic Reaction | Potential Application | Catalyst Example |

| Suzuki-Miyaura Coupling | Synthesis of biaryl compounds | Palladium complexes (e.g., Pd(PPh₃)₄) |

| Buchwald-Hartwig Amination | Formation of C-N bonds | Palladium with specialized phosphine ligands |

| C-H Functionalization | Direct introduction of new functional groups | Rhodium(III) complexes (e.g., [Cp*RhCl₂]₂) |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of fluoride (B91410) to introduce diverse functionalities | Base-mediated (e.g., K₂CO₃) |

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the behavior of molecules and guiding experimental work. For this compound, computational models can provide deep insights into how its substituents influence its properties.

Future research directions in this area will involve:

Predicting Electronic Properties: DFT calculations can accurately model the molecule's electronic structure, including its electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and dipole moment. frontiersin.orgiiste.org This information is crucial for predicting reactivity, intermolecular interactions, and potential sites for metabolic attack. Studies on other substituted pyridines have shown that electrostatic potentials correlate well with substituent effects and can be used as a predictive measure.

Modeling Reaction Mechanisms: Computational studies can elucidate the mechanisms of catalytic reactions, such as C-H fluorination or cross-coupling, by calculating the energy profiles of transition states and intermediates. researchgate.net This understanding can help in optimizing reaction conditions and designing more efficient catalysts.

Analyzing Non-Covalent Interactions: The fluorine atom can participate in weak interactions, such as C-H···F hydrogen bonds, which can be crucial for crystal packing and ligand-receptor binding. rsc.org Computational tools like Natural Bond Orbital (NBO) and Atoms-In-Molecules (AIM) analysis can characterize these subtle forces, providing a basis for rational drug and materials design. rsc.org

Virtual Screening: By calculating key physicochemical descriptors (e.g., lipophilicity, polarity), computational models can help predict the ADME (absorption, distribution, metabolism, and excretion) properties of derivatives of this compound, accelerating the drug discovery process. nih.gov

Expansion of Applications in Chemical Biology and Drug Design

The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.govdovepress.com The incorporation of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability. researchgate.netmdpi.com Consequently, this compound is a highly attractive building block for novel therapeutics.

Emerging trends in this field include:

Scaffold for Novel Therapeutics: As a key intermediate, this compound can be used to synthesize libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. researchgate.net The unique substitution pattern offers a distinct chemical space compared to more common pyridine derivatives.

Bioisosteric Replacement: The fluoromethoxy pyridine moiety can be used as a bioisostere for other chemical groups in known drugs to optimize pharmacokinetic profiles. The fluorine atom can block sites of metabolism, while the methoxy group can modulate solubility and lipophilicity.

Probes for Chemical Biology: Derivatives of this compound could be developed into chemical probes to study biological systems. For instance, incorporating a reactive group could allow for covalent labeling of protein targets, while attaching a fluorophore could enable fluorescence imaging applications. nih.gov

The influence of fluorine in drug design is significant, with fluorinated compounds representing a substantial portion of newly approved pharmaceuticals. mdpi.comnih.gov The combination of a fluorine atom and a methoxy group on a pyridine core makes this compound a building block with high potential for future drug discovery programs.

Investigation of Multi-component Reactions and High-throughput Synthesis

To accelerate the discovery of new materials and medicines, modern chemistry relies on methods that can rapidly generate large numbers of diverse compounds. Multi-component reactions (MCRs) and high-throughput synthesis are at the forefront of this effort. jocpr.com

Future research will likely explore the use of this compound in these platforms:

MCRs for Library Synthesis: MCRs, which combine three or more reactants in a single step, are ideal for creating molecular complexity quickly. jocpr.com Incorporating this compound or a simple derivative (e.g., an aldehyde or amine) into established MCRs like the Hantzsch, Bohlmann-Rahtz, or Ugi reactions could generate novel libraries of complex fluorinated heterocycles. beilstein-journals.orgrsc.org

Diversity-Oriented Synthesis (DOS): The goal of DOS is to create structurally diverse and complex small molecules for biological screening. jocpr.com Using this compound as a core scaffold, automated synthesis platforms can be employed to systematically vary other parts of the molecule, rapidly exploring the surrounding chemical space. researchgate.netnih.gov

Automated Synthesis and Screening: The integration of automated synthesis platforms with high-throughput screening allows for the rapid identification of "hits" from large compound libraries. researchgate.net Designing synthetic routes to derivatives of this compound that are amenable to automation will be key to leveraging its potential in large-scale discovery campaigns.

By utilizing this compound as a versatile building block in these advanced synthetic strategies, researchers can efficiently generate and test a wide array of novel compounds for applications in medicine, agriculture, and materials science.

常见问题

Q. Table 1: Comparison of Synthetic Routes

| Method | Precursor | Fluorinating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Halogen Exchange | 3-Chloro-5-methoxypyridine | KF | Sulfolane | 65–75 | |

| Directed Metal-Mediated | 5-Methoxypyridine Boronate | Selectfluor® | DMF/H2O | 50–60 |

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹⁹F NMR : A singlet near -110 to -120 ppm confirms the fluorine atom’s presence at the 3-position, distinct from other substituents .

- ¹H NMR : The methoxy proton resonates as a singlet at δ 3.8–4.0 ppm, while aromatic protons exhibit splitting patterns consistent with para-substitution (e.g., doublets for H-2 and H-6).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 141.1 (C₆H₆FNO⁺) with fragmentation patterns matching pyridine derivatives.

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹⁹F NMR | δ -115 ppm (s, 1F) | |

| ¹H NMR | δ 3.89 ppm (s, OCH3), δ 8.2–8.5 ppm | |

| IR | 1250 cm⁻¹ (C-F), 2850 cm⁻¹ (OCH3) |

Advanced: What strategies address regioselectivity challenges during fluorination of 5-methoxypyridine derivatives?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Directing : The methoxy group at the 5-position donates electron density via resonance, activating the 3-position for electrophilic fluorination. Computational modeling (DFT) predicts partial charges to guide reagent selection .

- Steric Control : Bulky fluorinating agents (e.g., N-fluoropyridinium salts) favor substitution at less hindered positions. For example, Selectfluor® selectively targets the 3-position in 5-methoxypyridine derivatives .

Advanced: How do discrepancies in reported synthetic yields arise with different fluorinating agents?

Methodological Answer:

Discrepancies stem from:

- Reagent Reactivity : KF in sulfolane (yield ~70%) is less reactive than SF4 (yield ~85%), but SF4 poses safety hazards .

- Solvent Effects : Polar solvents (e.g., DMF) enhance fluorination rates but may promote decomposition. Optimization via solvent screening (e.g., sulfolane vs. DMSO) is critical .

- Temperature : Elevated temperatures (150°C) improve KF reactivity but risk side reactions like demethylation.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation reported in similar pyridines) .

- Ventilation : Use fume hoods due to potential respiratory irritation (evidenced in 2-methoxypyridine SDS) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: Can computational chemistry predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

Yes. Density Functional Theory (DFT) models simulate transition states to predict reactivity:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., C-2 due to fluorine’s -I effect), guiding nucleophilic attack sites .

- Activation Energy Barriers : Compare pathways for substitutions at C-2 vs. C-4. Methoxy groups lower barriers at C-3 by stabilizing intermediates via resonance .

Basic: How does this compound’s reactivity differ from its chloro or bromo analogues?

Methodological Answer:

- Electronegativity : Fluorine’s high electronegativity deactivates the ring, slowing electrophilic substitution compared to Cl/Br analogues.

- Leaving Group Ability : Cl/Br are better leaving groups, making chloro derivatives more reactive in SNAr reactions. For example, 3-Chloro-5-methoxypyridine undergoes hydrolysis 10× faster than the fluoro analogue .

Advanced: How does the methoxy group influence the pyridine ring’s electronic environment?

Methodological Answer:

- Resonance Donation : The methoxy group donates electron density via resonance, activating the ring for electrophilic substitution at the 3-position.

- ¹³C NMR Shifts : Carbon-3 (fluorine-attached) shows downfield shifts (δ 150–155 ppm) due to electronegativity, while C-5 (methoxy-attached) resonates upfield (δ 105–110 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。